molecular formula C9H9F B3320722 1-Cyclopropyl-2-fluorobenzene CAS No. 1260887-59-9

1-Cyclopropyl-2-fluorobenzene

Cat. No. B3320722
CAS RN: 1260887-59-9
M. Wt: 136.17 g/mol
InChI Key: MBLBLCOVYPPNRL-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-fluorobenzene (CPFB) is an organic compound with the molecular formula C7H7F. It is a colorless liquid with a pleasant odor. It is classified as a cyclic alkyl fluorobenzene and is used in the synthesis of various organic compounds. CPFB is also used as a solvent in many industries, including pharmaceuticals, agrochemicals, and fragrances.

Scientific Research Applications

1-Cyclopropyl-2-fluorobenzene is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, including heterocycles and other fluorinated compounds. It is also used as a catalyst in the synthesis of polymers and as a solvent in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-fluorobenzene is not well understood. However, it is believed that the reaction of 1-Cyclopropyl-2-fluorobenzene with other compounds is due to its ability to form a covalent bond with the other compound. This covalent bond is then broken down by the addition of a proton, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Cyclopropyl-2-fluorobenzene are not well understood. In general, it is believed that 1-Cyclopropyl-2-fluorobenzene has low toxicity and is not considered to be a carcinogen. However, it is important to note that 1-Cyclopropyl-2-fluorobenzene is a volatile organic compound and can irritate the skin, eyes, and respiratory system if inhaled in large quantities.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Cyclopropyl-2-fluorobenzene in lab experiments include its low cost, ease of synthesis, and low toxicity. The main limitation of 1-Cyclopropyl-2-fluorobenzene is its volatility, which can make it difficult to control the reaction conditions. Additionally, 1-Cyclopropyl-2-fluorobenzene is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are numerous potential future directions for the use of 1-Cyclopropyl-2-fluorobenzene. One potential direction is the development of new synthesis methods for the production of fluorinated compounds. Additionally, 1-Cyclopropyl-2-fluorobenzene could be used as a catalyst in the synthesis of polymers and as a solvent in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be conducted to better understand the biochemical and physiological effects of 1-Cyclopropyl-2-fluorobenzene.

properties

IUPAC Name

1-cyclopropyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLBLCOVYPPNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697089
Record name 1-Cyclopropyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-fluorobenzene

CAS RN

1260887-59-9
Record name 1-Cyclopropyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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